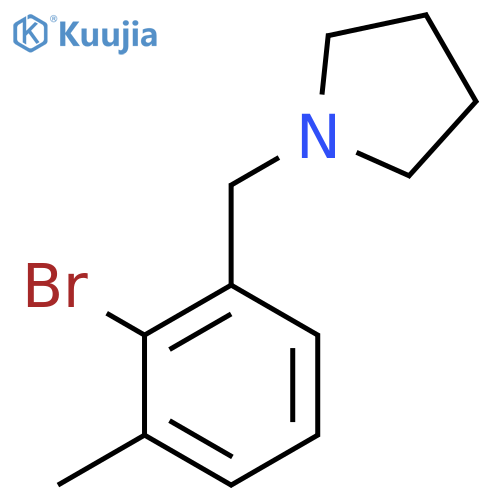Cas no 2137650-54-3 (1-(2-Bromo-3-methylbenzyl)pyrrolidine)

2137650-54-3 structure
商品名:1-(2-Bromo-3-methylbenzyl)pyrrolidine
CAS番号:2137650-54-3
MF:C12H16BrN
メガワット:254.166142463684
CID:5301911
1-(2-Bromo-3-methylbenzyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-3-methylbenzyl)pyrrolidine
- 1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine
- Pyrrolidine, 1-[(2-bromo-3-methylphenyl)methyl]-
-
- インチ: 1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3
- InChIKey: GGKIUVBCCFUHBR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC=CC=1CN1CCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 3.2
1-(2-Bromo-3-methylbenzyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763430-5.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
| Enamine | EN300-763430-0.25g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
| Enamine | EN300-763430-1.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
| Enamine | EN300-763430-0.5g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
| Enamine | EN300-763430-0.05g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
| Enamine | EN300-763430-2.5g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
| Enamine | EN300-763430-10.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
| Enamine | EN300-763430-0.1g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.1g |
$490.0 | 2024-05-22 |
1-(2-Bromo-3-methylbenzyl)pyrrolidine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2137650-54-3 (1-(2-Bromo-3-methylbenzyl)pyrrolidine) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量